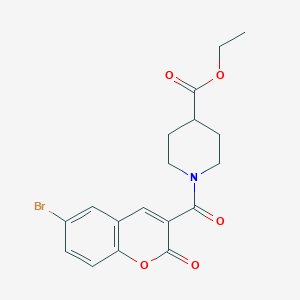

ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(6-bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO5/c1-2-24-17(22)11-5-7-20(8-6-11)16(21)14-10-12-9-13(19)3-4-15(12)25-18(14)23/h3-4,9-11H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITQNPFLXSOQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common method starts with the bromination of 2H-chromene-3-carboxylate to introduce the bromine atom at the 6th position. This is followed by the formation of the oxo group at the 2nd position through oxidation reactions. The piperidine ring is then introduced via a nucleophilic substitution reaction, and finally, the esterification process is carried out to form the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the oxo group or to convert the ester group into an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in new derivatives with modified functional groups .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate has the molecular formula and a molecular weight of approximately 379.20 g/mol. Its structure features a chromene moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Research has indicated that derivatives of chromene compounds, including those similar to this compound, exhibit promising antimicrobial activity. A study highlighted that certain synthesized derivatives showed effective inhibition against various fungal pathogens such as Alternaria alternata and Botrytis cinerea . The presence of the bromo substituent enhances the biological efficacy by improving the interaction with microbial targets.

Anticancer Potential

Studies on similar chromene derivatives have shown potential anticancer properties. For instance, compounds containing the chromene structure have been evaluated for their ability to induce apoptosis in cancer cell lines . The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : The compound can be synthesized via condensation reactions involving piperidine derivatives and chromene-based carbonyl compounds. Such methodologies often yield high purity products with good yields .

- Microwave-Assisted Synthesis : Recent advancements in synthetic techniques include microwave-assisted methods that significantly reduce reaction times while improving yields and purity .

Reaction Pathways

The reaction pathways for synthesizing ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine derivatives typically involve nucleophilic attacks on electrophilic centers within the chromene structure, leading to the formation of desired products .

Case Study: Antifungal Activity Assessment

A comprehensive study evaluated the antifungal activity of synthesized chromene derivatives, including ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine compounds. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, showcasing the compound's potential as a lead structure for developing new antifungal agents .

Case Study: Anticancer Activity Evaluation

Another study focused on the anticancer properties of related chromene derivatives, demonstrating their efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-(4-Chlorobenzoyl)piperidine-4-carboxylate ()

- Structural Differences : Replaces the chromene-3-carbonyl group with a 4-chlorobenzoyl moiety.

- Molecular Weight : 284.745 g/mol (vs. 424.25 g/mol for the target compound).

- Applications: Not explicitly stated, but similar piperidine-carboxylate esters are intermediates in pharmaceuticals (e.g., umeclidinium bromide synthesis, as in ).

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()

- Structural Differences: Features a methoxyimino group at position 4 and an ethoxy-oxopropyl chain at position 3 of the piperidine ring.

- Synthesis : Derived from ketone precursors via O-methylhydroxylamine hydrochloride treatment, followed by hydrogenation with Raney nickel .

- Reactivity: The methoxyimino group may participate in tautomerism or serve as a directing group in further functionalization.

4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one Benzylidenehydrazones ()

- Structural Differences: Integrates a coumarin-thiazolinone-hydrazone hybrid instead of a piperidine-carboxylate ester.

- Key Insight : The coumarin core’s bioactivity is modulated by substituents; bromine in the target compound may enhance membrane permeability or target binding compared to unsubstituted coumarins.

Ethyl 1-Azabicyclo[2.2.2]octane-4-carboxylate ()

- Structural Differences : Replaces the piperidine ring with a rigid bicyclic azabicyclo[2.2.2]octane system.

- Applications : Intermediate in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) for COPD .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects: The bromine atom in the target compound likely increases electron-withdrawing effects on the coumarin ring, altering UV-Vis absorption and fluorescence properties compared to non-halogenated analogs.

- Synthetic Flexibility : Piperidine-carboxylate esters (e.g., ) are versatile intermediates for further derivatization, such as hydrogenation to bicyclic systems or coupling with bioactive scaffolds .

Biological Activity

Ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₁₈BrN₁O₅

- Molecular Weight : 396.25 g/mol

- CAS Number : 2199-90-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available chromene derivatives. The process often includes the formation of the chromene core followed by the introduction of the piperidine moiety through various coupling reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. Ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine derivatives were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| Ethyl 1-(6-bromo...) | 0.25 - 0.5 | 0.5 - 1 | Effective against S. aureus and E. coli |

These results indicate that the compound possesses considerable antibacterial activity, particularly against resistant strains.

Anticancer Properties

The compound has shown potential as an anticancer agent through its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have indicated that it can effectively reduce cell viability in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.3 |

| HeLa (Cervical) | 15.8 |

These findings suggest that ethyl 1-(6-bromo...) may serve as a lead compound for further development in cancer therapy.

Neuroprotective Effects

Research has indicated that chromene derivatives can exhibit neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| Ethyl 1-(6-bromo...) | 5.0 |

This level of inhibition suggests that the compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

- Antimicrobial Evaluation : A study evaluated several derivatives of ethyl chromene compounds against common pathogens. The results highlighted the effectiveness of ethyl 1-(6-bromo...) against both bacterial and fungal strains, showcasing its broad-spectrum antimicrobial activity .

- Anticancer Activity : In a comparative study with known anticancer agents, ethyl 1-(6-bromo...) demonstrated a significant reduction in tumor cell proliferation, indicating its potential as a novel anticancer drug candidate .

- Neuroprotective Study : A pharmacological assessment revealed that ethyl 1-(6-bromo...) significantly inhibited AChE activity, suggesting its role in enhancing cholinergic transmission and protecting neuronal cells from oxidative stress .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 1-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate?

- Methodology : The compound can be synthesized via a multi-step approach:

Chromene Core Formation : Cyclization of substituted acetophenones (e.g., 6-bromoacetophenone derivatives) with ethyl cyanoacetate under reflux in ethanol, catalyzed by ammonium acetate .

Piperidine Carboxylate Functionalization : Coupling the chromene carbonyl group to piperidine-4-carboxylate derivatives using standard acylating agents (e.g., DCC/DMAP) or via direct condensation under basic conditions .

- Key Considerations : Reaction monitoring via TLC or HPLC is critical to optimize yield and purity.

Q. How can the structural identity of this compound be confirmed?

- Analytical Workflow :

NMR Spectroscopy : and NMR to confirm the presence of the bromo-chromene carbonyl (δ ~160-170 ppm for carbonyl carbons) and piperidine protons (δ ~1.5–3.5 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]) and isotopic pattern matching for bromine .

X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during chromene-piperidine coupling?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility .

- Catalyst Selection : Compare coupling efficiency using Pd/Cu catalysts (for Ullmann-type reactions) vs. organocatalysts .

- Temperature Control : Lower temperatures (0–25°C) may reduce undesired ester hydrolysis, while higher temps (60–80°C) accelerate coupling .

- Data Analysis : Track byproduct formation (e.g., free chromene acid) via LC-MS and adjust stoichiometry of reagents accordingly.

Q. What strategies resolve contradictory spectral data for this compound’s stereochemistry?

- Case Study : If NMR signals for piperidine protons overlap or show unexpected splitting:

Variable Temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C vs. −40°C .

2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm spatial arrangement .

Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. How does the bromo substituent influence the compound’s reactivity in downstream modifications?

- Mechanistic Insights :

- Electrophilic Aromatic Substitution (EAS) : The bromine atom deactivates the chromene ring, directing further substitutions to meta/para positions .

- Cross-Coupling Potential : Bromine enables Suzuki-Miyaura or Buchwald-Hartwig reactions for introducing aryl/heteroaryl groups .

- Experimental Validation : Perform kinetic studies comparing bromo vs. non-bromo analogs in palladium-catalyzed reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Root-Cause Investigation :

Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (e.g., residual solvents, unreacted intermediates) .

Assay Variability : Compare protocols (e.g., cell lines, incubation times) and normalize data against positive controls .

Solubility Effects : Test activity in alternative solvents (DMSO vs. cyclodextrin complexes) to exclude formulation artifacts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.